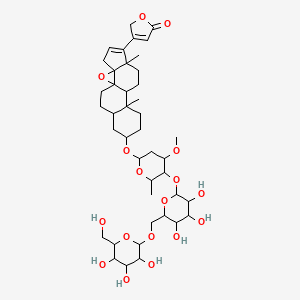
CALCIUML-METHYLFOLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium L-methylfolate is a synthetic derivative of folic acid, which is the predominant, naturally occurring form of folate. It is the calcium salt of L-5-methyltetrahydrofolic acid and is used as a source of folate in dietary supplements, foods for special dietary uses, and other foods . This compound is essential for DNA synthesis, repair, and methylation, making it crucial for cell division and growth .
Preparation Methods
Calcium L-methylfolate is synthesized by reducing folic acid to tetrahydrofolic acid, followed by methylation and diastereoselective crystallization in water to form L-5-methyltetrahydrofolate as its calcium salt . An improved method involves the reduction of folic acid using potassium borohydride catalyzed by lead nitrate, yielding 5,6,7,8-tetrahydrofolic acid and calcium-5-methyltetrahydrofolate . Industrial production methods ensure the product meets specific purity and quality standards, making it suitable for use in various applications .
Chemical Reactions Analysis
Calcium L-methylfolate undergoes several types of chemical reactions, including:
Reduction: The reduction of folic acid to tetrahydrofolic acid is a key step in its synthesis.
Methylation: This step involves the addition of a methyl group to tetrahydrofolic acid to form L-5-methyltetrahydrofolate.
Diastereoselective Crystallization: This process ensures the formation of the desired diastereomer of L-5-methyltetrahydrofolate.
Common reagents used in these reactions include potassium borohydride, lead nitrate, and various solvents and catalysts . The major products formed from these reactions are 5,6,7,8-tetrahydrofolic acid and calcium-5-methyltetrahydrofolate .
Scientific Research Applications
Calcium L-methylfolate has a wide range of scientific research applications:
Mechanism of Action
Calcium L-methylfolate exerts its effects by acting as a methyl donor in the methylation of homocysteine to form methionine and tetrahydrofolate . This reaction is catalyzed by methionine synthase, a vitamin B12-dependent enzyme . The resulting tetrahydrofolate is then used in the synthesis of thymidine, purines, and methionine, which are essential for DNA and RNA synthesis . This compound is also involved in the regulation of homocysteine levels, which is crucial for cardiovascular health .
Comparison with Similar Compounds
Calcium L-methylfolate is often compared with other forms of folate, such as folic acid and other methylfolate derivatives. Some similar compounds include:
Folic Acid: A synthetic form of folate that must undergo enzymatic reduction to become biologically active.
L-5-Methyltetrahydrofolate: The active form of folate used at the cellular level for DNA reproduction and regulation of homocysteine.
D-5-Methyltetrahydrofolate: A stereoisomer of L-5-methyltetrahydrofolate that is less biologically active.
Calcium L-methylfolate is unique in its high bioavailability and stability, making it a preferred choice for dietary supplements and medical applications .
Properties
CAS No. |
129025-21-4 |
|---|---|
Molecular Formula |
C9H8ClNOS |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-methyl-3-(propionylamino)phenyl]butanamide](/img/structure/B1179694.png)
![N-[4-methyl-3-(propionylamino)phenyl]isonicotinamide](/img/structure/B1179697.png)

![N-[4-methyl-3-(propionylamino)phenyl]nicotinamide](/img/structure/B1179703.png)


